molecular formula C23H17N3O3S B2549621 N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide CAS No. 710287-22-2

N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide

Cat. No. B2549621
CAS RN: 710287-22-2
M. Wt: 415.47
InChI Key: PVQHVIHYVIEMOH-UHFFFAOYSA-N
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Description

The compound N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide is a derivative of sulfanyl acetamide with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers discuss closely related chemical structures and their synthesis, which can provide insights into the description of the compound .

Synthesis Analysis

The synthesis of related N-substituted derivatives of sulfanyl acetamides involves multiple steps. The first phase includes the conversion of phenyl acetic acid into an ester, followed by hydrazide, and then cyclization in the presence of carbon disulfide to afford a 5-benzyl-1,3,4-oxadiazole-2-thiol . In the second phase, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium . The final phase involves stirring the 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds . These methods could be adapted for the synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide.

Molecular Structure Analysis

Spectral techniques such as Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance ((1)H-NMR) are used to confirm the structures of synthesized compounds . These techniques would be essential in analyzing the molecular structure of N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide to ensure its successful synthesis and to determine its structural integrity.

Chemical Reactions Analysis

The synthesized compounds are typically screened for their reactivity with various enzymes or microorganisms to determine their biological activity. For instance, some derivatives have been found to be active against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX) . Others have been screened for antimicrobial and hemolytic activity, showing variable activity against selected microbial species . These analyses would be relevant for understanding the chemical reactivity of N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are important for their potential application. The papers do not provide specific details on these properties, but such information would be crucial for the comprehensive analysis of N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide. The compound's reactivity and interaction with biological systems would also be influenced by these properties.

Scientific Research Applications

Antituberculosis Activity

N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide is a compound that has shown promise in the field of medicinal chemistry, particularly in the synthesis of heteroarylthioquinoline derivatives. One study found that these derivatives exhibit significant in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Notably, specific compounds within this series displayed minimal cytotoxic effects against mouse fibroblasts, highlighting their potential as therapeutic agents with reduced side effects (Selvam et al., 2011).

Anticancer and Antimicrobial Properties

Further research into similar compounds has revealed their potential in combating cancer and microbial infections. A study that synthesized lipophilic acetamide derivatives found that several of these compounds demonstrated broad-spectrum antibacterial activity and appreciable antifungal activity. Additionally, some derivatives exhibited significant anticancer effects against various cancer lines, underscoring the versatility of this chemical structure in medicinal applications (Ahmed et al., 2018).

Synthesis of Alkaloids

The chemical structure of N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide lends itself well to the synthesis of complex alkaloids. Research into the synthesis of such alkaloids has revealed that derivatives of this compound can be instrumental in the formation of intricate molecular structures like jamtine, a tetrahydroisoquinoline alkaloid. This demonstrates the compound's utility in the field of organic chemistry and drug synthesis (Padwa et al., 2003).

Antiviral Activities

Additionally, derivatives of this compound have shown effectiveness against various viruses, including respiratory and biodefense viruses. A study involving the synthesis of novel quinazolin-4(3H)-ones and their evaluation against various viruses highlighted the potential of these compounds in the development of antiviral drugs. This indicates the broad-spectrum biomedical applications of these compounds, encompassing both antibacterial and antiviral therapies (Selvam et al., 2007).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c27-21(24-16-10-11-19-20(12-16)29-14-28-19)13-30-23-25-18-9-5-4-8-17(18)22(26-23)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQHVIHYVIEMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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